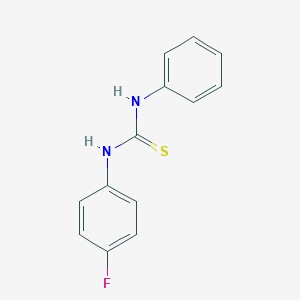

1-(4-Fluorophenyl)-3-phenylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNYUNOFVOQYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351248 | |

| Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-16-1 | |

| Record name | NSC191412 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(4-Fluorophenyl)-3-phenylthiourea

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-3-phenylthiourea

Executive Summary

Thiourea derivatives represent a class of organic compounds with significant importance in medicinal chemistry and materials science. Their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties, makes them attractive scaffolds for drug discovery.[1][2] The incorporation of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a compound of interest for researchers in drug development and chemical synthesis. We detail a robust synthetic protocol, explain the rationale behind key experimental choices, and outline a multi-technique analytical workflow to ensure the structural integrity and purity of the final product.

Introduction: The Significance of Fluorinated Thioureas

Thiourea derivatives are exceptionally versatile building blocks for synthesizing a variety of heterocyclic compounds and are known to possess a wide range of bioactivities.[4] Their utility spans applications from agriculture, where they are used as pesticides and herbicides, to medicine, where they have been investigated as antiviral, antibacterial, and anticancer agents.[5][6] The core thiourea moiety (–NH–C(S)–NH–) is a potent hydrogen bond donor, enabling strong interactions with biological targets like enzymes and receptors.[1]

The strategic introduction of a fluorine atom onto the phenyl ring, as in this compound, is a key design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic pathways without significantly increasing its steric bulk.[3] This often leads to improved therapeutic efficacy and a more favorable pharmacological profile. Recent studies have highlighted the potential of fluorophenyl thiourea derivatives as potent antioxidants and inhibitors of key enzymes related to diabetes, such as α-amylase and α-glycosidase, making them promising candidates for further investigation.[7][8]

This document serves as a senior-level guide for the practical synthesis, purification, and complete analytical characterization of this compound.

Synthesis Methodology: From Precursors to Purified Product

The synthesis of 1,3-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Principle of the Reaction

The synthesis involves the reaction between 4-fluoroaniline and phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. The reaction proceeds readily in a suitable solvent, often with heating to ensure completion.

Reaction Scheme:

Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution of each step ensures the quality required for the next.

Table 1: Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Purpose |

| 4-Fluoroaniline | ≥99% | Sigma-Aldrich, Acros | Reactant (Nucleophile) |

| Phenyl isothiocyanate | ≥98% | Sigma-Aldrich, TCI | Reactant (Electrophile) |

| Ethanol (Absolute) | ACS Grade or higher | Fisher Scientific | Reaction and Recrystallization Solvent |

| Hydrochloric Acid (HCl) | Concentrated | VWR | Optional for salt formation/workup |

| Distilled Water | High Purity | In-house | Washing and Precipitation |

| Round-bottom flask (100 mL) | Borosilicate glass | Kimble, Pyrex | Reaction Vessel |

| Reflux Condenser | Borosilicate glass | Kimble, Pyrex | Prevent solvent loss during heating |

| Magnetic Stirrer with Hotplate | N/A | IKA, Corning | Agitation and Heating |

| Buchner Funnel and Flask | N/A | CoorsTek | Filtration |

| Whatman Filter Paper (No. 1) | N/A | Whatman | Solid collection |

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (0.01 mol, 1.11 g) in 20 mL of absolute ethanol. Stir the solution until the aniline is completely dissolved.

-

Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions. It is also an excellent solvent for subsequent recrystallization.

-

-

Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (0.01 mol, 1.2 mL) dropwise at room temperature.

-

Causality: Dropwise addition helps to control any initial exothermic reaction, ensuring a smooth and controlled process.

-

-

Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 2-3 hours.

-

Trustworthiness: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) to ensure completion. A clear, single spot for the product indicates the reaction is finished.

-

-

Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. Then, slowly pour the solution into a beaker containing 100 mL of cold distilled water while stirring vigorously. A white or off-white precipitate of this compound will form.

-

Causality: The product is insoluble in water. Pouring the ethanolic solution into a large volume of water causes the product to precipitate out, effectively separating it from the soluble starting materials and byproducts.

-

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with a small amount of cold distilled water (2 x 15 mL) to remove any residual impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Causality: Recrystallization is a highly effective purification technique. The desired compound is soluble in the hot solvent but less soluble at cold temperatures, while impurities remain in the solution (mother liquor). This process yields a product of high purity.

-

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high ( >85%).

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a complete and validated profile of the compound.

Melting Point

-

Principle: The melting point is a physical property used to assess the purity of a crystalline solid. A pure compound melts over a narrow temperature range.

-

Methodology: A small amount of the dried, crystalline product is packed into a capillary tube and its melting point is determined using a standard melting point apparatus.

-

Expected Result: A sharp melting point indicates high purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

-

Methodology: The spectrum is typically recorded using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet containing a small amount of the sample.[9]

-

Expected Results: The FT-IR spectrum is expected to show characteristic absorption bands. Key vibrations for thioureas include N-H stretching, C=S stretching (thiocarbonyl), and C-N stretching.[4]

-

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹.[9]

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C=S Stretching: A band typically found in the 1200-1300 cm⁻¹ region.

-

C-N Stretching: Vibrations around 1150-1350 cm⁻¹.[4]

-

C-F Stretching: A strong absorption band typically appearing between 1000-1100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). Chemical shifts, splitting patterns (multiplicity), and integration values are used to elucidate the complete carbon-hydrogen framework.[10]

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Expected ¹H NMR Results:

-

Aromatic Protons (C₆H₅-): A series of multiplets between δ 7.0-7.6 ppm, integrating to 5 protons.

-

Aromatic Protons (-C₆H₄-F): Two sets of signals (doublet of doublets or multiplets) in the aromatic region (δ 7.0-7.5 ppm), integrating to 4 protons. The fluorine coupling will influence the splitting pattern.

-

N-H Protons: Two broad singlet peaks, typically in the range of δ 8.0-10.0 ppm, each integrating to 1 proton. Their position can be concentration-dependent and they may exchange with D₂O.

-

-

Expected ¹³C NMR Results:

-

Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region, typically δ 180-185 ppm.

-

Aromatic Carbons: Multiple signals in the δ 115-140 ppm range. The carbon directly attached to the fluorine atom will show a large ¹J(C-F) coupling constant.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Methodology: Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

Expected Result: The molecular formula is C₁₃H₁₁FN₂S, with a calculated molecular weight of 246.30 g/mol .[11][12] The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 246 or 247, respectively.

Summary of Characterization Data

Table 2: Expected Analytical Data for this compound

| Analysis Type | Parameter | Expected Result |

| Physical | Molecular Formula | C₁₃H₁₁FN₂S[12] |

| Molecular Weight | 246.30 g/mol [12] | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Sharp, distinct range (literature values may vary) | |

| FT-IR (cm⁻¹) | N-H Stretch | ~3100-3400 (broad) |

| C=S Stretch | ~1200-1300 | |

| C-F Stretch | ~1000-1100 (strong) | |

| ¹H NMR (ppm) | Aromatic H's | δ ~7.0-7.6 (multiplets) |

| N-H Protons | δ ~8.0-10.0 (broad singlets) | |

| ¹³C NMR (ppm) | C=S Carbon | δ ~180-185 |

| Aromatic Carbons | δ ~115-140 | |

| Mass Spec (m/z) | Molecular Ion [M+H]⁺ | ~247 |

Analytical Characterization Workflow

Caption: Logical workflow for the comprehensive characterization of the title compound.

Potential Applications and Biological Significance

Disubstituted thiourea derivatives are a cornerstone in modern drug design. The specific structural features of this compound suggest several areas of potential biological activity, consistent with findings for related compounds.

-

Anticancer Activity: Many thiourea derivatives with electron-withdrawing groups, such as fluorine, have demonstrated significant cytotoxic activity against various cancer cell lines, including colon and prostate cancer.[1][13] Their mechanism often involves the induction of apoptosis.

-

Enzyme Inhibition: Phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin production.[14][15] Fluorinated derivatives have shown potent inhibitory effects against enzymes implicated in diabetes, highlighting their therapeutic potential in metabolic diseases.[7][8]

-

Antimicrobial Properties: Halogenated thiourea derivatives and their metal complexes have been reported to possess strong antibacterial and antifungal activity, including against resistant strains like MRSA and mycobacteria responsible for tuberculosis.[9]

Conclusion

This technical guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the nucleophilic addition of 4-fluoroaniline to phenyl isothiocyanate. The protocol emphasizes purity and yield through a straightforward workup and recrystallization process. Furthermore, a comprehensive analytical workflow employing FT-IR, NMR, and mass spectrometry has been outlined to ensure unequivocal structural confirmation and purity assessment. The established biological significance of fluorinated thioureas underscores the value of this compound as a key intermediate and potential therapeutic agent, meriting its synthesis and further investigation by researchers in the fields of medicinal chemistry and drug discovery.

References

- Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (n.d.).

-

Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (2024). Biotechnology and Applied Biochemistry. [Link]

- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). Molecules. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). International Journal of Molecular Sciences. [Link]

-

Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (2024). Semantic Scholar. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). RSC Medicinal Chemistry. [Link]

-

Phenylthiourea. (n.d.). PubChem. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | MDPI [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. chemscene.com [chemscene.com]

- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

physicochemical properties of 1-(4-Fluorophenyl)-3-phenylthiourea

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-3-phenylthiourea

Introduction

This compound is a disubstituted thiourea derivative featuring both a phenyl and a 4-fluorophenyl group attached to the central thiocarbamide core. Thiourea-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique coordination properties.[1][2] They are recognized for their roles as corrosion inhibitors, antiviral agents, and synthons for various heterocyclic systems.[2] Specifically, derivatives of N-benzoyl-N'-phenylthiourea have been investigated for their potential as anticancer agents, targeting receptors like the epidermal growth factor receptor (EGFR).[3]

A thorough understanding of the is fundamental for its application in drug design, formulation development, and synthetic chemistry. These properties, including solubility, lipophilicity, and ionization state, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in chemical reactions and material composites.

This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines detailed protocols for their experimental determination, and discusses the implications of these properties for scientific research and development.

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | N-(4-fluorophenyl)-N'-phenylthiourea, NSC-191412 | [4][5] |

| CAS Number | 370-16-1 | [4][5] |

| Molecular Formula | C₁₃H₁₁FN₂S | [4][5] |

| Molecular Weight | 246.30 g/mol | [4] |

| Physical Form | Solid | |

| SMILES String | S=C(NC1=CC=CC=C1)NC2=CC=C(F)C=C2 | [4] |

| InChI Key | KTNYUNOFVOQYRB-UHFFFAOYSA-N |

Computational Physicochemical Properties (In Silico Predictions)

Before undertaking laboratory experiments, computational models provide valuable, time- and cost-effective predictions of a molecule's behavior. These in silico parameters are crucial for initial screening and hypothesis generation in drug discovery.

| Predicted Property | Value | Implication for Drug Development |

| LogP (Octanol/Water Partition Coefficient) | 3.6346[4] | Indicates high lipophilicity, suggesting good potential for crossing cell membranes but also predicting low aqueous solubility and potential for non-specific binding. |

| Topological Polar Surface Area (TPSA) | 24.06 Ų[4] | This low TPSA value (< 140 Ų) is strongly correlated with good cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 2[4] | The two N-H groups can participate in hydrogen bonding, which is critical for receptor-ligand interactions. |

| Hydrogen Bond Acceptors | 1[4] | The thiocarbonyl sulfur (S) acts as a weak hydrogen bond acceptor. The fluorine atom can also act as a very weak acceptor. |

| Rotatable Bonds | 2[4] | A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity by reducing the entropic penalty upon binding. |

Experimental Physicochemical Characterization

While computational predictions are useful, experimental data is the gold standard for defining a compound's properties. This section details the expected characteristics and provides standardized protocols for their determination.

Melting Point

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar device).

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (< 2 °C).

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities. Based on its high calculated LogP, this compound is expected to have low aqueous solubility but good solubility in organic solvents. The parent compound, N-phenylthiourea, is soluble in DMSO and DMF at approximately 30 mg/mL but is sparingly soluble in aqueous buffers.[7]

This high-throughput method is standard in early drug discovery for assessing the solubility of compounds from a DMSO stock solution into an aqueous buffer.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well filter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well (typically a 1:100 dilution) to initiate precipitation.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow the solution to reach equilibrium.

-

Separation: Centrifuge the plate or apply a vacuum to the filter plate to separate the undissolved precipitate from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve prepared in a DMSO/buffer mixture.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic framework of a molecule.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the nine aromatic protons. The two N-H protons would likely appear as two distinct broad singlets at a lower field (downfield), the exact chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum will feature a characteristic signal for the thiocarbonyl (C=S) carbon, typically found in the range of 180-200 ppm. Multiple signals will be present in the aromatic region (110-150 ppm), with carbon atoms directly bonded to fluorine exhibiting splitting (C-F coupling).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the 4-fluorophenyl ring. This provides a clean and sensitive handle for analysis.[8]

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for thioureas as it helps in resolving the N-H proton signals.

-

Data Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and ¹⁹F experiments should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorption Bands:

-

N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹.

-

Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Thioamide II Band (C-N stretch & N-H bend): A strong band around 1500-1550 cm⁻¹.

-

C=S Stretch (Thioamide I Band): A band in the 700-850 cm⁻¹ region, which can be weak and is often coupled with other vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The aromatic rings in this compound will give rise to strong π → π* transitions. For the parent N-phenylthiourea, a maximum absorption (λmax) is observed at 266 nm.[9] A similar λmax is expected for the title compound.

Synthesis and Crystallography Overview

Synthesis

While this guide focuses on properties, understanding the origin of the compound is relevant. Thioureas are commonly synthesized by the reaction of an amine with an isothiocyanate. A plausible route to this compound involves the nucleophilic addition of aniline to 4-fluorophenyl isothiocyanate in a suitable organic solvent like ethanol or acetone.[10]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For thiourea derivatives, it provides invaluable insight into bond lengths, bond angles, and intermolecular interactions. It is common for thioureas to form centrosymmetric dimers in the crystal lattice through intermolecular N-H···S hydrogen bonds, which stabilize the crystal packing.[11] Obtaining a crystal structure for this compound would confirm its conformation and packing arrangement, which can influence physical properties like melting point and solubility.

Conclusion

This compound is a lipophilic molecule (LogP ≈ 3.63) with a low polar surface area (TPSA ≈ 24 Ų), characteristics that are favorable for cell permeability.[4] Its structure contains key functional groups for spectroscopic identification, including two N-H donors, aromatic rings, and a thiocarbonyl group.[4] While experimental values for key parameters like melting point, solubility, and pKa are not widely published, this guide provides robust, standard-in-class protocols for their determination. The collective physicochemical and spectroscopic data presented herein serves as a critical resource for researchers and professionals in drug development and chemical sciences, enabling informed decisions in synthesis, formulation, and biological evaluation.

References

-

MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Available from: [Link]

-

PubChem. Phenylthiourea. Available from: [Link]

-

Semantic Scholar. Spectroscopic (C-13 NMR, IR and UV-Vis.) and Structural Characterization and Biological Activity Study of Some New Mg(II), Mn(II), Fe(II), Cu(II), Zn(II), Cd(II), and La(III) Complexes. Available from: [Link]

-

MDPI. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Available from: [Link]

-

PubMed Central (PMC). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Available from: [Link]

-

MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Available from: [Link]

-

IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available from: [Link]

-

SpectraBase. 1-Phenyl-3-(4-phenyl-thiazol-2-yl)-thiourea - Optional[13C NMR]. Available from: [Link]

-

Active Biopharma. This compound. Available from: [Link]

-

PubChem. 1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea. Available from: [Link]

-

ResearchGate. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Available from: [Link]

-

UNIPI. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Available from: [Link]

-

Journal of Pharmacy & Pharmacognosy Research. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijcrt.org [ijcrt.org]

- 3. jppres.com [jppres.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound, CasNo.370-16-1 BOC Sciences United States [bocscichem.lookchem.com]

- 6. 1-(4-Fluorophenyl)-3-phenylurea CAS#: 330-98-3 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

1-(4-Fluorophenyl)-3-phenylthiourea CAS number 370-16-1 properties

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-3-phenylthiourea (CAS 370-16-1): Properties, Synthesis, and Therapeutic Potential

Introduction

Thiourea derivatives represent a versatile class of compounds that have garnered significant interest in the fields of medicinal chemistry and materials science.[1] Their unique structural motif, characterized by a C=S bond flanked by two nitrogen atoms, allows for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The ability of the thiourea backbone to form strong hydrogen bonds is crucial to its interaction with biological targets.[4] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview for researchers and drug development professionals. We will delve into its physicochemical properties, synthesis, characterization, and burgeoning therapeutic applications.

Chapter 1: Molecular Profile and Physicochemical Properties

This compound is an aromatic thiourea distinguished by a phenyl group and a 4-fluorophenyl group attached to the nitrogen atoms of the thiourea core. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

Chemical Identity

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 370-16-1 | [5][6] |

| Molecular Formula | C₁₃H₁₁FN₂S | [5][6] |

| Molecular Weight | 246.30 g/mol | [5][6] |

| Synonyms | NSC-191412, N-(4-fluorophenyl)-N'-phenylthiourea | [6][7] |

| Appearance | Solid | [5] |

| SMILES | S=C(NC1=CC=CC=C1)NC2=CC=C(F)C=C2 | [6] |

| InChI Key | KTNYUNOFVOQYRB-UHFFFAOYSA-N | [5] |

Chemical Structure

The structural formula of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative method adapted from general procedures for thiourea synthesis. [1][8]

-

Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-fluoroaniline in 20 mL of a suitable dry solvent (e.g., acetonitrile).

-

Addition: To the stirred solution, add an equimolar amount (10 mmol) of phenyl isothiocyanate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of cold water. A solid precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Purify the product by recrystallization from an aqueous ethanol solution to yield the final product.

-

Characterization: Dry the purified solid and confirm its identity and purity using techniques such as melting point determination, NMR, and IR spectroscopy.

Spectroscopic Profile (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two distinct phenyl rings. Two broad singlets corresponding to the two N-H protons would also be present, with their chemical shifts being sensitive to solvent and concentration. [9][10]* Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=C aromatic stretching (around 1580-1600 cm⁻¹), a strong C=S (thiocarbonyl) stretching band (around 1240 cm⁻¹), and C-N stretching (around 1150 cm⁻¹). [1]* Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 246.30.

Chapter 3: Biological Activity and Therapeutic Prospects

Recent studies have highlighted the significant bioactivity of fluorophenyl thiourea derivatives, positioning them as promising candidates for drug development, particularly in metabolic diseases and oncology.

Antidiabetic Potential: Dual Enzyme Inhibition

A significant finding is the potent inhibitory effect of fluorophenyl thiourea derivatives on key enzymes related to diabetes management. [11]Specifically, the 4-fluorophenyl derivative has demonstrated strong inhibition against α-amylase and α-glycosidase. [11][12]These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting them, the rate of glucose absorption into the bloodstream is slowed, which helps in managing post-prandial hyperglycemia.

| Enzyme | IC₅₀ Value | Reference |

| α-Amylase | 53.307 nM | [11][12] |

| α-Glycosidase | 24.928 nM | [11][12] |

The low nanomolar IC₅₀ values indicate high inhibitory potency, suggesting that this compound could be a lead compound for developing new antidiabetic agents. [11]

Caption: Mechanism of antidiabetic action via enzyme inhibition.

Anticancer and Antioxidant Activity

In addition to its antidiabetic potential, the broader class of 1,3-disubstituted thiourea derivatives has shown notable cytotoxic activity against various cancer cell lines, including metastatic colon cancer. [2]While specific data for the 4-fluoro derivative is emerging, related halogenated analogs exhibit IC₅₀ values in the low micromolar range, suggesting this compound warrants investigation as an anticancer agent. [2][4]The mechanism often involves the induction of apoptosis in cancer cells. [2] Furthermore, fluorophenyl thiourea derivatives have been observed to possess high antioxidant activity, comparable to standard antioxidants like BHA and BHT. [11][12]This property is valuable as oxidative stress is implicated in the pathology of numerous diseases, including both diabetes and cancer.

Chapter 4: Practical Laboratory Guidance

Solubility Profile

For practical use in research settings, understanding the solubility is critical. While specific data for this compound is not widely published, data from the closely related N-phenylthiourea provides a useful guideline. [13][14]

| Solvent | Solubility (Approximate) |

|---|---|

| DMSO | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble |

For biological assays, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted with the aqueous buffer of choice. [13]

Protocol for Stock Solution Preparation

-

Weigh the required amount of this compound solid in a sterile microcentrifuge tube.

-

Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex thoroughly until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if needed. [15]4. Store the stock solution at -20°C for long-term stability. Aqueous solutions are not recommended for storage beyond one day. [13]

Safety and Handling

As with any research chemical, proper safety precautions must be observed.

-

Hazard Classification: Acute Toxicity 4 (Oral), Eye Irritation 2. [5]* GHS Pictogram: GHS07 (Exclamation Mark). [5]* Signal Word: Warning. [5]* Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). [5]* Precautions: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. [16]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [16][17]

Conclusion and Future Perspectives

This compound is a compound of significant interest for drug discovery and development. Its straightforward synthesis and potent, multifaceted biological activities—most notably its dual inhibition of α-amylase and α-glycosidase—make it a highly attractive candidate for antidiabetic therapies. Furthermore, preliminary evidence from related compounds suggests a promising potential in oncology. Future research should focus on elucidating the precise molecular mechanisms of its cytotoxic and antioxidant effects, conducting in-vivo efficacy and safety studies, and exploring structure-activity relationships to optimize its therapeutic profile.

References

-

Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (Journal/Source not specified in snippet). [Link]

-

Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. PubMed. [Link]

-

370-16-1-NSC-191412 - this compound. Kehua Intelligence. [Link]

-

fluoro phenyl suppliers UK. WorldOfChemicals. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central (PMC). [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. [Link]

-

Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Semantic Scholar. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

-

Phenylthiourea | C7H8N2S | CID 676454. PubChem. [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. PubMed Central (PMC). [Link]

-

Synthesis and Activity of Novel Acylthiourea with Hydantoin. PubMed Central (PMC). [Link]

-

This compound. Active Biopharma. [Link]

-

1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea. PubChem. [Link]

-

¹H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. University of Pisa. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes | Semantic Scholar [semanticscholar.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. 370-16-1|this compound|BLD Pharm [bldpharm.com]

The Phenylthiourea Story: From a Serendipitous Discovery to a Tool in Genetic and Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiourea (PTC) and its derivatives represent a fascinating class of compounds that have journeyed from a curious laboratory accident to a cornerstone of genetic research and a promising scaffold in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of phenylthiourea compounds. It delves into the genetic basis of PTC taste perception, the molecular mechanisms of the TAS2R38 receptor, and the practical applications of this knowledge in experimental and clinical settings. Detailed protocols for the synthesis of PTC, the assessment of taste phenotypes, and the genotyping of the TAS2R38 gene are provided to equip researchers with the necessary tools to explore this intriguing area of science. Furthermore, this guide explores the burgeoning field of phenylthiourea-based drug development, highlighting the therapeutic potential of these compounds.

Part 1: The Accidental Discovery and Early History of a Genetic Marker

The story of phenylthiourea's scientific significance begins not with a targeted investigation, but with a serendipitous observation in 1931 at a DuPont chemical company laboratory.[1] Chemist Arthur Fox was synthesizing PTC when a cloud of the fine crystalline powder was accidentally released into the air. A colleague nearby complained of a bitter taste, while Fox, who was closer to the source, tasted nothing. Intrigued by this discrepancy, Fox embarked on a series of informal taste tests with his family and friends, laying the groundwork for decades of genetic research.

This peculiar dimorphism in taste perception quickly caught the attention of geneticists. In 1931, L.H. Snyder was the first to suggest that the inability to taste PTC is a recessive trait.[2] Shortly after, in 1932, Albert Blakeslee of the Carnegie Department of Genetics conducted a large-scale study on the inheritance of PTC tasting within families.[2] His work solidified the understanding that PTC taste sensitivity is a Mendelian trait, with the ability to taste being dominant over the inability to do so.[3] These early investigations established PTC as one of the first identified human genetic markers, providing a simple and effective tool for population genetics and inheritance studies.[4]

Part 2: The Molecular Basis of PTC Taste Perception: The TAS2R38 Gene

For many years, the precise genetic mechanism underlying PTC taste sensitivity remained unknown. The breakthrough came in 2003 with the identification of the TAS2R38 gene on chromosome 7 as the primary determinant of PTC taste perception.[5] This gene encodes a bitter taste receptor, a member of the G protein-coupled receptor (GPCR) family, which is expressed in taste receptor cells on the tongue.[6][7]

The TAS2R38 Gene and its Haplotypes

Polymorphisms within the TAS2R38 gene are responsible for the bimodal distribution of PTC tasting ability in human populations.[5] Three common single nucleotide polymorphisms (SNPs) give rise to two major haplotypes: the "taster" allele (PAV) and the "non-taster" allele (AVI).[8] Individuals with at least one copy of the PAV allele are able to perceive PTC as bitter, while those who are homozygous for the AVI allele are typically non-tasters.[1][8]

| Haplotype | Amino Acid Positions | Taste Phenotype |

| PAV | Proline, Alanine, Valine | Taster |

| AVI | Alanine, Valine, Isoleucine | Non-taster |

The global frequency of the non-taster (AVI) allele varies among different populations, with an average of around 50%.[3] Studies have shown that the percentage of non-tasters can range from as low as 10-16% in some African, Asian, and Native American populations to approximately 27-28% in individuals of European origin and up to 50% in Australian Aboriginal populations.[9]

The TAS2R38 Signaling Pathway

The perception of bitterness initiated by PTC binding to the TAS2R38 receptor follows a canonical G protein-coupled receptor signaling cascade.[7]

Figure 1: TAS2R38 Signaling Pathway for Bitter Taste Perception.

The binding of PTC to the TAS2R38 receptor activates the G-protein gustducin.[6] This, in turn, stimulates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which then activates the TRPM5 ion channel, leading to cell depolarization and neurotransmitter release. This signal is ultimately transmitted to the brain and perceived as a bitter taste.[7]

Part 3: Experimental Protocols

A cornerstone of research into phenylthiourea compounds is the ability to reliably synthesize the compound and assess its biological effects. This section provides detailed, step-by-step methodologies for the synthesis of PTC, the determination of taste phenotype, and the genotyping of the TAS2R38 gene.

Synthesis of Phenylthiourea

This protocol outlines a common laboratory method for the synthesis of phenylthiourea from aniline.

Materials:

-

Aniline (0.1 mole)

-

Hydrochloric acid (HCl, 9 ml)

-

Ammonium thiocyanate (0.1 mole)

-

Distilled water

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Filtration apparatus

Procedure:

-

In a round bottom flask, combine 0.1 mole of aniline with 9 ml of HCl and 25 ml of water.

-

Heat the solution at 60-70°C for approximately one hour.

-

Cool the mixture for one hour.

-

Slowly add 0.1 mole of ammonium thiocyanate to the solution.

-

Reflux the solution for four hours.

-

Add 20 ml of water to the solution while continuously stirring to induce crystallization.

-

Filter the resulting powdered phenylthiourea and allow it to dry.[10]

Determination of PTC Taste Phenotype: The Harris-Kalmus Method

The Harris-Kalmus serial dilution method is a widely used and reliable protocol for determining an individual's PTC taste threshold.[2][11]

Materials:

-

Phenylthiourea (PTC)

-

Distilled water

-

14 sterile tumblers or test tubes

-

Pipettes

-

Control tumblers with distilled water

Procedure:

-

Preparation of Stock Solution (Solution 1): Dissolve 1.3 grams of PTC in 1 liter of boiled tap water. This is the most concentrated solution.

-

Serial Dilutions:

-

Label 13 additional tumblers from 2 to 14.

-

To prepare Solution 2, mix 50 ml of Solution 1 with 50 ml of boiled tap water.

-

Continue this serial dilution process, each time mixing 50 ml of the preceding solution with 50 ml of water, until you have prepared all 14 solutions.

-

-

Taste Threshold Determination (Stage 1):

-

The subject should rinse their mouth with water before starting.

-

Starting with the most dilute solution (Solution 14), the subject tastes a few milliliters of each solution, progressing towards the more concentrated ones.

-

The point at which the subject first perceives a definite taste is their approximate threshold.

-

-

Confirmation (Stage 2):

-

Present the subject with eight tumblers: four containing the solution at their determined threshold and four containing plain water.

-

The tumblers should be arranged randomly.

-

The subject is asked to taste the contents of each tumbler and separate them into two groups of four (PTC solution and water).

-

If the subject correctly separates the tumblers, the test is repeated with the next lower concentration until they can no longer discriminate correctly. The lowest concentration at which they can reliably distinguish the PTC solution from water is their taste threshold.

-

Interpretation: The distribution of taste thresholds in a population is typically bimodal. An "antimode," or the point of lowest frequency, separates tasters from non-tasters. Individuals who can taste PTC at lower concentrations are classified as tasters, while those who can only taste it at very high concentrations, or not at all, are non-tasters.[11]

Genotyping of the TAS2R38 Gene by PCR-RFLP

This protocol describes the use of Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to determine an individual's TAS2R38 genotype.[12][13]

Materials:

-

Genomic DNA extracted from buccal cells or blood

-

PCR primers for the TAS2R38 gene

-

Taq polymerase and dNTPs

-

PCR thermocycler

-

HaeIII restriction enzyme

-

Agarose gel electrophoresis equipment

-

DNA stain (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

PCR Amplification:

-

Amplify a segment of the TAS2R38 gene containing the SNP of interest using specific forward and reverse primers. A common forward primer sequence is 5'-CCTTCGTTTCTTGGTGAATTTTTGGGATGTAGTGAAGAGGCGG-3' and a reverse primer is 5'-AGGTTGGCTTGGTTTGCAATCATC-3'.[14]

-

Typical PCR cycling conditions are: an initial denaturation at 94°C for 2-4 minutes, followed by 30-35 cycles of denaturation at 94°C for 30-45 seconds, annealing at 64-65°C for 30-45 seconds, and extension at 72°C for 45 seconds, with a final extension at 72°C for 5-10 minutes.[14]

-

-

Restriction Digest:

-

Agarose Gel Electrophoresis:

-

Separate the digested DNA fragments on a 2-3% agarose gel.[14]

-

Stain the gel with a DNA stain and visualize the bands under UV light.

-

Interpretation of Results:

-

Homozygous Taster (PAV/PAV): The PCR product will be cut by HaeIII, resulting in two smaller DNA fragments.

-

Heterozygous Taster (PAV/AVI): The PCR product will be partially cut, resulting in three DNA fragments (one uncut and two smaller cut fragments).

-

Homozygous Non-taster (AVI/AVI): The PCR product will not be cut by HaeIII, resulting in a single, larger DNA fragment.

Figure 2: Workflow for TAS2R38 Genotyping by PCR-RFLP.

Part 4: Applications in Drug Development and Research

The unique properties of phenylthiourea and its derivatives have led to their exploration in various areas of drug development and biomedical research.

Phenylthiourea Derivatives as Therapeutic Agents

The thiourea scaffold has proven to be a versatile platform for the development of novel therapeutic agents with a wide range of biological activities.

-

Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of phenylthiourea derivatives against various cancer cell lines, including colon, prostate, and breast cancer.[4][16] The mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and NF-κB pathways, and the suppression of vascular endothelial growth factor (VEGF) secretion.[16][17]

-

Enzyme Inhibition: Phenylthiourea is a well-established inhibitor of tyrosinase, a key enzyme in melanin synthesis.[18][19] This property has led to its use in studying melanogenesis and as a potential agent for treating hyperpigmentation disorders. Furthermore, derivatives of phenylthiourea have been developed as allosteric inhibitors of enzymes crucial for bacterial survival, such as the PvdP tyrosinase in Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents.[20][21]

-

Other Biological Activities: The thiourea moiety is associated with a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[10][22] The ability to readily synthesize a diverse library of phenylthiourea derivatives allows for the exploration of structure-activity relationships and the optimization of these compounds for specific therapeutic targets.[22]

Phenylthiourea in Genetic and Epidemiological Research

The bimodal taste perception of PTC remains a valuable tool in human genetics and epidemiological studies. It serves as a classic example of a Mendelian trait and is frequently used in educational settings to demonstrate the principles of inheritance.[4] Furthermore, numerous studies have investigated the association between PTC taster status and various health-related traits and diseases. For instance, some research suggests a correlation between PTC perception and dietary preferences, which may in turn influence susceptibility to conditions such as obesity and thyroid disorders.[9][23]

Conclusion

The journey of phenylthiourea from an accidental laboratory observation to a multifaceted tool in modern science is a testament to the power of scientific curiosity and the interconnectedness of different research disciplines. From its foundational role in human genetics to its emerging potential in drug discovery, the study of phenylthiourea and its derivatives continues to provide valuable insights into human biology and disease. The detailed protocols and comprehensive overview provided in this guide aim to empower researchers to further explore the rich scientific landscape of this remarkable class of compounds.

References

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved from [Link]

-

UNIT 4 PHENYLTHIOCARBAMIDE (PTC) TASTING ABILITY. (n.d.). eGyanKosh. Retrieved from [Link]

-

TAS2R38. (n.d.). In Wikipedia. Retrieved from [Link]

-

α-PHENYLTHIOUREA. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP). (2010, June 7). NIDCD - NIH. Retrieved from [Link]

-

Gonçalves, I., Davi, L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education. Retrieved from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021, October 28). PMC - PubMed Central. Retrieved from [Link]

-

PTC Taster Lab. (n.d.). Southern Biological. Retrieved from [Link]

-

What is PTC? Describe the procedure for PTC tasting ability through serial dilution method. (2025, September 18). Retrieved from [Link]

-

Natural Selection and Molecular Evolution in PTC, a Bitter-Taste Receptor Gene. (n.d.). NIH. Retrieved from [Link]

-

Gonçalves, I., Davi, L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education. Retrieved from [Link]

-

Myths of Human Genetics: PTC tasting. (2011, December 8). University of Delaware. Retrieved from [Link]

-

Murray, et al. (2016). Two complementary methods for genotyping taste receptor TAS2R38 in humans. GSA. Retrieved from [Link]

-

TAS2R38 taste 2 receptor member 38 [ (human)]. (2025, November 25). NCBI. Retrieved from [Link]

-

Development of a molecular method for the rapid screening and identification of the three functionally relevant polymorphisms in the human TAS2R38 receptor gene in studies of sensitivity to the bitter taste of PROP. (2015, June 9). PMC - PubMed Central. Retrieved from [Link]

-

TAS2R38 Gene - T2R38 Protein. (n.d.). GeneCards. Retrieved from [Link]

-

Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved from [Link]

-

Test protocol PTC/ PROP taste strips. (2022, July 8). MediSense - Smelltest.eu. Retrieved from [Link]

-

Bitter receptor gene (TAS2R38) P49A genotypes and their associations with aversion to vegetables and sweet/fat foods in Malaysia. (n.d.). Retrieved from [Link]

-

Taste Genetics: Food Preferences and PTC Tasting. (n.d.). Southern Biological. Retrieved from [Link]

-

snp analysis of the ptc gene using pcr. (n.d.). Edvotek.com. Retrieved from [Link]

-

PTC tasting. (n.d.). In Wikipedia. Retrieved from [Link]

-

TAS2R38 Gene. (n.d.). genomics-online.com. Retrieved from [Link]

-

Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiourea (PTC) Among Some Muslim Populations of Uttar Pradesh, India. (n.d.). PubMed Central. Retrieved from [Link]

-

Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. (2020, September 1). The University of Groningen research portal. Retrieved from [Link]

-

Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. (n.d.). ResearchGate. Retrieved from [Link]

-

TAS2R38. (n.d.). PrimePCR Assay and Template | Life Science - Bio-Rad. Retrieved from [Link]

-

Graph showing phenotype frequencies for PTC tasting ability among... (n.d.). ResearchGate. Retrieved from [Link]

-

1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024, November 5). PubMed. Retrieved from [Link]

-

Role of phenylthiocarbamide as a genetic marker in predicting the predisposition of disease traits in humans. (n.d.). NIH. Retrieved from [Link]

-

Insights into the Binding of Phenyltiocarbamide (PTC) Agonist to Its Target Human TAS2R38 Bitter Receptor. (2010, August 25). NIH. Retrieved from [Link]

-

Phenylthiourea | C7H8N2S. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Reliability of Threshold and Suprathreshold Methods for Taste Phenotyping: Characterization with PROP and Sodium Chloride. (n.d.). PMC - NIH. Retrieved from [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (n.d.). PubMed. Retrieved from [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Two complementary methods for genotyping taste receptor TAS2R38 in humans. (n.d.). GSA. Retrieved from [Link]

-

Insilico Studies on Taste Receptor Gene (Tas2r38) and Tas2r38 Protein Interaction with Ligands PTC and PROP. (n.d.). IJARIIT. Retrieved from [Link]

Sources

- 1. Myths of Human Genetics: PTC tasting [udel.edu]

- 2. PTC tasting - Wikipedia [en.wikipedia.org]

- 3. Natural Selection and Molecular Evolution in PTC, a Bitter-Taste Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. TAS2R38 taste 2 receptor member 38 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. TAS2R38 - Wikipedia [en.wikipedia.org]

- 7. Insights into the Binding of Phenyltiocarbamide (PTC) Agonist to Its Target Human TAS2R38 Bitter Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a molecular method for the rapid screening and identification of the three functionally relevant polymorphisms in the human TAS2R38 receptor gene in studies of sensitivity to the bitter taste of PROP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. southernbiological.com [southernbiological.com]

- 13. edvotek.com [edvotek.com]

- 14. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. research.rug.nl [research.rug.nl]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Role of phenylthiocarbamide as a genetic marker in predicting the predisposition of disease traits in humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Fluorophenyl)-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiourea Derivatives in Modern Chemistry

Thiourea and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules and versatile chemical intermediates. Their unique structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, imparts a rich chemical reactivity and a propensity for forming stable complexes with metal ions. The N,N'-diarylthiourea subclass, in particular, has garnered significant attention due to its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom, as in the case of 1-(4-Fluorophenyl)-3-phenylthiourea, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile, making its unambiguous structural characterization a critical step in any research and development endeavor.

This guide provides a comprehensive, in-depth exploration of the structural elucidation of this compound. Moving beyond a mere recitation of techniques, we will delve into the rationale behind the selection of each analytical method, the interpretation of the resulting data, and the logical framework that underpins the definitive assignment of its molecular structure.

Molecular Genesis: A Protocol for Synthesis

The foundational step in structural elucidation is the synthesis of the target compound. The most common and efficient method for preparing N,N'-diarylthioureas is the reaction of an aromatic amine with an aromatic isothiocyanate.[1] This approach provides a clean and generally high-yielding route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoroaniline

-

Phenyl isothiocyanate

-

Anhydrous Toluene

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous toluene.

-

To this stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, during which a precipitate is expected to form.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

-

Dry the purified product under vacuum to remove residual solvent.

Causality of Experimental Choices:

-

Anhydrous Toluene: Toluene is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate, which would lead to the formation of unwanted byproducts.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, driving the reaction to completion.

-

Recrystallization: This purification technique is selected to obtain a highly pure crystalline solid, which is essential for accurate analytical characterization. The choice of ethanol/water as a solvent system is based on the differential solubility of the product and impurities at different temperatures.

Spectroscopic Interrogation: Unveiling the Molecular Architecture

A multi-pronged spectroscopic approach is indispensable for the comprehensive structural elucidation of an organic molecule. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | broad singlet | 1H | N-H (phenyl) | The N-H protons in thioureas are typically deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen bonding. |

| ~9.0 - 10.0 | broad singlet | 1H | N-H (4-fluorophenyl) | Similar to the other N-H proton, its chemical shift will be influenced by the electronic nature of the attached aryl group. |

| ~7.6 - 7.8 | multiplet | 2H | Ar-H (ortho to NH on phenyl ring) | Protons ortho to the NH-thiourea group will be deshielded. |

| ~7.3 - 7.5 | multiplet | 3H | Ar-H (meta and para on phenyl ring) | The remaining protons on the unsubstituted phenyl ring. |

| ~7.4 - 7.6 | doublet of doublets | 2H | Ar-H (ortho to NH on 4-fluorophenyl ring) | These protons will show coupling to the adjacent aromatic proton and a smaller coupling to the fluorine atom. |

| ~7.0 - 7.2 | triplet | 2H | Ar-H (ortho to F on 4-fluorophenyl ring) | These protons will show coupling to the adjacent aromatic protons and the fluorine atom, often appearing as a triplet due to similar coupling constants. |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 - 185 | C =S | The thiocarbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~160 - 165 (d, ¹JCF ≈ 245 Hz) | Ar-C -F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |

| ~138 - 142 | Ar-C (ipso to NH on phenyl ring) | The ipso-carbon of the phenyl ring. |

| ~133 - 137 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to NH on 4-fluorophenyl ring) | The ipso-carbon of the 4-fluorophenyl ring will show a small four-bond coupling to fluorine. |

| ~128 - 130 | Ar-C H (phenyl ring) | Aromatic carbons of the phenyl ring. |

| ~125 - 128 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to NH on 4-fluorophenyl ring) | These carbons will exhibit a three-bond coupling to the fluorine atom. |

| ~115 - 118 (d, ²JCF ≈ 22 Hz) | Ar-C H (ortho to F on 4-fluorophenyl ring) | These carbons will show a larger two-bond coupling to the fluorine atom. |

Experimental Protocol: NMR Spectroscopy

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

-

Integrate the ¹H NMR signals and determine the multiplicities of the peaks.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Diagram of the NMR Elucidation Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3400 | N-H stretch | Medium, broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium to weak |

| 1500 - 1600 | C=C aromatic ring stretch | Medium to strong |

| ~1550 | N-H bend | Medium |

| 1200 - 1350 | C-N stretch | Medium to strong |

| 1000 - 1250 | C-F stretch | Strong |

| 700 - 850 | C=S stretch | Medium to weak |

Experimental Protocol: FT-IR Spectroscopy

-

Prepare a solid sample for analysis, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Causality of Spectral Features:

-

The broadness of the N-H stretching band is indicative of hydrogen bonding, a common feature in thiourea derivatives.[4]

-

The C=S stretching vibration is often weak and can be coupled with other vibrations, making its assignment challenging. However, its presence in the expected region, along with other characteristic bands, supports the thiourea structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₃H₁₁FN₂S), which is 246.06 g/mol , is expected. The presence of the M+1 and M+2 peaks due to the natural abundance of ¹³C and ³⁴S isotopes, respectively, would further confirm the elemental composition.

-

Major Fragmentation Pathways:

-

Cleavage of the C-N bonds flanking the thiocarbonyl group is a common fragmentation pathway for thioureas. This would lead to the formation of ions corresponding to the phenyl isothiocyanate radical cation (m/z 135) and the 4-fluoroaniline radical cation (m/z 111), or their corresponding fragments.

-

Loss of the sulfur atom is also a possibility.

-

Experimental Protocol: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Interpret the mass spectrum to determine the molecular weight and identify the major fragment ions.

Diagram of the Mass Spectrometry Fragmentation

Sources

Spectroscopic Blueprint of 1-(4-Fluorophenyl)-3-phenylthiourea: A Technical Guide for Researchers

Introduction

1-(4-Fluorophenyl)-3-phenylthiourea is a disubstituted thiourea derivative with significant potential in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing fluorine atom, the flexible thiourea backbone, and the aromatic rings, contribute to a unique electronic and conformational profile. This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of this compound, offering a virtual roadmap for its identification and characterization.

Molecular Structure and Spectroscopic Overview